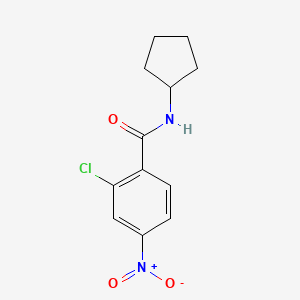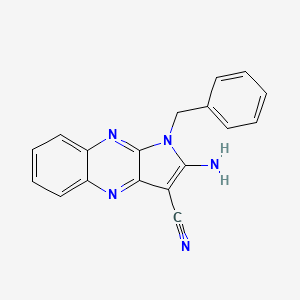![molecular formula C17H19N3OS2 B5603922 N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B5603922.png)
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is often synthesized through cyclization reactions involving amines and carbonyl compounds.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Thiophene Ring: Thiophene rings are usually synthesized through cyclization reactions involving sulfur-containing compounds.
Coupling Reactions: The final step involves coupling the piperidine-phenyl derivative with the thiophene-2-carboxamide under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring and thiophene ring are known to interact with various enzymes and receptors, potentially inhibiting or activating them. This compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the piperidine and phenyl groups.
Uniqueness
N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide is unique due to the combination of the piperidine, phenyl, and thiophene rings, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c21-16(15-5-4-12-23-15)19-17(22)18-13-6-8-14(9-7-13)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBRROFSNPOYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl N-[10-[3-(dimethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride](/img/structure/B5603842.png)
![{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5603848.png)
![methyl 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603854.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5603860.png)

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)

![METHYL 3-NITRO-5-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}BENZOATE](/img/structure/B5603889.png)
![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)

![2-[2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5603935.png)
![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)
![3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE](/img/structure/B5603953.png)

